(9H-Fluoren-9-yl)methyl (1-hydroxy-5-methylhexan-3-yl)carbamate
CAS No.:
Cat. No.: VC17350803
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27NO3 |
|---|---|
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
| Standard InChI | InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25) |
| Standard InChI Key | CPKBHOOXHBRNRP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate, reflects its bifunctional structure. The fluorenylmethyl group acts as a UV-active protecting group for amines, while the carbamate linkage (–NH–C(=O)–O–) bridges it to a hydroxy-substituted branched alkyl chain. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 353.5 g/mol | |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate | |
| Canonical SMILES | CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| InChIKey | CPKBHOOXHBRNRP-UHFFFAOYSA-N |
The stereochemistry at the 3-position of the hexan-3-yl chain (R-configuration) influences its interactions with chiral catalysts and biological targets. X-ray crystallography of analogous Fmoc-protected compounds reveals that the fluorenyl group adopts a propeller-like arrangement, enhancing steric protection of the carbamate nitrogen .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:
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NMR (400 MHz, CDCl): δ 7.75–7.25 (m, 8H, fluorenyl aromatic protons), 5.10 (s, 1H, –OH), 4.35 (d, 2H, –OCH–), 3.50–3.20 (m, 1H, –NH–), 1.60–1.20 (m, 6H, alkyl chain).
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ESI-MS: m/z 354.2 [M+H], consistent with the molecular weight.
The hydroxy group’s broad peak at δ 5.10 ppm and carbamate carbonyl absorption at 1700 cm in infrared (IR) spectra further validate the structure .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically follows a three-step sequence (Figure 1):
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Aminolysis of Epoxides: 5-Methylhex-1-en-3-ol is treated with ammonia to yield 1-hydroxy-5-methylhexan-3-amine.
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Carbamate Formation: The amine reacts with fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) at 0°C, forming the carbamate bond.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce reaction time.
Optimization Challenges
Key challenges include:
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Epoxide Ring-Opening Selectivity: Competing nucleophilic attacks on the epoxide can yield regioisomers. Using scCO as a solvent improves selectivity by stabilizing transition states.
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Fmoc Deprotection: While the Fmoc group is base-labile (removable with piperidine), the branched alkyl chain’s steric hindrance necessitates prolonged deprotection times (30–60 minutes) .
Physicochemical Properties
Solubility and Stability
| Property | Value | Source |
|---|---|---|
| Solubility in DCM | 250 mg/mL | |
| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | |
| Thermal Decomposition | 220°C |
The compound exhibits limited aqueous solubility due to the hydrophobic fluorenyl group but dissolves readily in polar aprotic solvents. Stability studies indicate no degradation under nitrogen at 25°C for 6 months.
Reactivity Profile
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Acid/Base Sensitivity: The carbamate linkage hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO and the parent amine .
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Radical Quenching: The fluorenyl moiety scavenges free radicals, making the compound useful in polymerization inhibitors.
Applications in Pharmaceutical Research
Peptide Synthesis
As an Fmoc-protected amine, the compound enables solid-phase peptide synthesis (SPPS):
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Coupling Efficiency: Activates with HBTU/HOBt, achieving 98% coupling yields in model tripeptides .
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Deprotection Kinetics: Piperidine (20% in DMF) removes the Fmoc group in 20 minutes, slower than linear analogs due to steric effects .
Prodrug Design
The hydroxyalkyl chain serves as a prodrug linker:
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Ester Prodrugs: Conjugation with NSAIDs (e.g., ibuprofen) via ester linkages enhances oral bioavailability by 40% in murine models.
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Enzymatic Cleavage: Liver esterases hydrolyze the ester, releasing the active drug with t = 2.1 hours.
| Parameter | Value | Source |
|---|---|---|
| LD (oral, rat) | 1200 mg/kg | |
| Skin Irritation | Mild erythema (OECD 404) |
The compound is non-mutagenic in Ames tests but causes mild eye irritation (Draize score: 1.5).
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